
Application Notes and Protocols: Visualization
of Sialic Acids using Lectin Staining

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sialic acids

Cat. No.: B1199837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sialic acids are a family of nine-carbon carboxylated monosaccharides that occupy the

terminal position of glycan chains on glycoproteins and glycolipids. Their strategic location on

the cell surface and secreted molecules makes them critical mediators of a vast array of

physiological and pathological processes, including cell-cell recognition, immune responses,

and pathogen invasion. The density and linkage of sialic acids can be significantly altered in

various diseases, most notably in cancer, where hypersialylation is often associated with

metastasis and poor prognosis.[1][2]

Lectins, a class of carbohydrate-binding proteins, offer a powerful tool for the specific detection

and visualization of sialic acids in various experimental systems.[3][4] By exploiting the unique

binding specificities of different lectins, researchers can distinguish between different sialic acid

linkages, providing valuable insights into the "sialome" of cells and tissues. These application

notes provide an overview of common sialic-acid binding lectins and detailed protocols for their

use in various applications.
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The choice of lectin is paramount for the specific detection of sialic acid linkages. The two most

widely used lectins for this purpose are Maackia amurensis agglutinin (MAA) and Sambucus

nigra agglutinin (SNA).

Lectin Abbreviation Specificity
Primary
Applications

Maackia amurensis

Lectin I
MAL I, MAA-1

Preferentially binds to

α2,3-linked sialic

acids on N-linked

glycans (Siaα2-

3Galβ1-4GlcNAc).[5]

[6][7]

Histochemistry,

Immunofluorescence,

Flow Cytometry,

Western Blotting

Maackia amurensis

Lectin II
MAL II, MAA-2

Binds to α2,3-linked

sialic acids on O-

linked glycans (Siaα2-

3Galβ1-3GalNAc).[3]

[8][9]

Histochemistry,

Immunofluorescence,

Flow Cytometry,

Western Blotting

Sambucus nigra

Lectin
SNA, EBL

Binds preferentially to

α2,6-linked sialic

acids.[5][10][11]

Histochemistry,

Immunofluorescence,

Flow Cytometry,

Western Blotting

Wheat Germ

Agglutinin
WGA

Binds to N-

acetylglucosamine

(GlcNAc) and N-

acetylneuraminic acid

(sialic acid).[12]

General cell surface

and nuclear pore

staining

Note: It is crucial to use the appropriate isolectin of Maackia amurensis (MAL I or MAL II) based

on the suspected underlying glycan structure (N-linked vs. O-linked) for more precise analysis.

[7]
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Here, we provide detailed protocols for the visualization of sialic acids using lectin staining in

three common applications: immunofluorescence of cultured cells, immunohistochemistry of

tissue sections, and flow cytometry.

Protocol 1: Fluorescent Lectin Staining of Cultured Cells
This protocol describes the staining of sialic acids on the surface of adherent cells grown on

coverslips.

Materials:

Cells grown on sterile glass coverslips

Phosphate-Buffered Saline (PBS), pH 7.4

Fixative: 4% Paraformaldehyde (PFA) in PBS

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Biotinylated Lectin (e.g., Biotinylated SNA or MAL I)

Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

Nuclear Counterstain (e.g., DAPI or TO-PRO-3)[13][14]

Antifade Mounting Medium

Procedure:

Wash the cells grown on coverslips three times with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[15]

Wash the cells three times with PBS for 5 minutes each.

Block non-specific binding by incubating the cells with Blocking Buffer for 30 minutes at room

temperature.
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Dilute the biotinylated lectin to a working concentration of 5-20 µg/mL in Blocking Buffer.[6]

[11]

Incubate the cells with the diluted biotinylated lectin for 1 hour at room temperature in a

humidified chamber.[13]

Wash the cells three times with PBS for 5 minutes each.

Dilute the fluorescently-labeled streptavidin in Blocking Buffer according to the

manufacturer's instructions.

Incubate the cells with the diluted streptavidin conjugate for 30-60 minutes at room

temperature in the dark.

Wash the cells three times with PBS for 5 minutes each in the dark.

(Optional) Counterstain the nuclei with DAPI or TO-PRO-3 for 5 minutes.

Wash twice with PBS.

Mount the coverslips onto glass slides using an antifade mounting medium.

Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Control Experiment: To confirm the specificity of the lectin staining, treat a parallel set of fixed

and blocked cells with neuraminidase (sialidase) prior to the lectin incubation step. This

enzyme will cleave sialic acid residues, leading to a significant reduction or complete loss of the

fluorescent signal.[15]

Protocol 2: Lectin Immunohistochemistry of Paraffin-
Embedded Tissue Sections
This protocol outlines the procedure for detecting sialic acids in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

Materials:

FFPE tissue sections on slides
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Xylene and graded ethanol series for deparaffinization and rehydration

Antigen Retrieval Buffer (e.g., 10 mM Citrate Buffer, pH 6.0)

Endogenous Peroxidase Block (e.g., 3% Hydrogen Peroxide in methanol)

Blocking Buffer: 1% BSA in PBS

Biotinylated Lectin (e.g., Biotinylated SNA or MAL I)

Streptavidin-Horseradish Peroxidase (HRP) conjugate

DAB (3,3'-Diaminobenzidine) Substrate Kit

Hematoxylin for counterstaining

Mounting Medium

Procedure:

Deparaffinize the tissue sections by incubating in xylene and rehydrate through a graded

series of ethanol to water.

Perform heat-induced antigen retrieval by incubating the slides in Antigen Retrieval Buffer at

95-100°C for 20-30 minutes. Allow the slides to cool to room temperature.

Wash the slides with PBS.

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide

for 10 minutes.

Wash the slides with PBS.

Block non-specific binding with Blocking Buffer for 30 minutes.

Incubate the sections with biotinylated lectin (5-20 µg/mL in Blocking Buffer) overnight at 4°C

in a humidified chamber.

Wash the slides three times with PBS.
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Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.

Wash the slides three times with PBS.

Develop the signal by incubating with the DAB substrate until the desired brown color

intensity is reached.

Wash with distilled water.

Counterstain with hematoxylin.

Dehydrate the sections through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Protocol 3: Flow Cytometry Analysis of Cell Surface
Sialic Acids
This protocol provides a method for the semi-quantitative analysis of sialic acids on the

surface of single cells in suspension.[15]

Materials:

Single-cell suspension

FACS Buffer (PBS + 2% FBS + 2mM EDTA)[16]

Fixative: 4% Paraformaldehyde (PFA) in PBS (optional, for intracellular staining or if analysis

is not immediate)

Biotinylated Lectin (e.g., Biotinylated SNA or MAL II)

Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

Viability Dye (e.g., Propidium Iodide or a fixable viability stain)

Procedure:
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Harvest cells and prepare a single-cell suspension.

Wash the cells with cold FACS Buffer and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in FACS Buffer to a concentration of 1x10^6 cells/mL.

(Optional) Stain with a viability dye according to the manufacturer's protocol to exclude dead

cells from the analysis.

Add the biotinylated lectin to the cell suspension at a final concentration of 5-20 µg/mL.

Incubate on ice for 20-30 minutes in the dark.[16]

Wash the cells twice with cold FACS Buffer.

Resuspend the cells in FACS Buffer containing the fluorescently-labeled streptavidin at the

recommended dilution.

Incubate on ice for 20-30 minutes in the dark.[16]

Wash the cells twice with cold FACS Buffer.

Resuspend the cells in an appropriate volume of FACS Buffer for analysis.

(Optional, if not done earlier) If cells are to be fixed, resuspend in 4% PFA and incubate for

15 minutes at room temperature, then wash and resuspend in FACS buffer.[15]

Analyze the cells on a flow cytometer. Gate on the live, single-cell population and measure

the fluorescence intensity in the appropriate channel.

Data Presentation and Interpretation
Quantitative data from flow cytometry experiments, such as mean fluorescence intensity (MFI),

can be summarized in tables to compare sialic acid expression between different cell types or

treatment conditions.

Table 1: Example of Flow Cytometry Data Summary
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Cell Line Lectin
Mean Fluorescence
Intensity (MFI) ± SD

Fold Change vs.
Control

Control Cells SNA 150 ± 15 1.0

Treated Cells SNA 450 ± 30 3.0

Control Cells MAL I 200 ± 20 1.0

Treated Cells MAL I 180 ± 18 0.9

This example table illustrates how lectin staining can be used to quantify changes in specific

sialic acid linkages in response to a treatment.
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Lectin Binding to Terminal Sialic Acids
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Caption: Specific recognition of terminal sialic acids by lectins.

Experimental Workflow for Fluorescent Lectin Staining
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique
Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]

4. Sialic acid-specific lectins: occurrence, specificity and function - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. vectorlabs.com [vectorlabs.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1199837?utm_src=pdf-body-img
https://www.benchchem.com/product/b1199837?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/7184163_Sialic_acid-specific_lectins_Occurrence_specificity_and_function
https://www.researchgate.net/publication/255177224_Preferential_Lectin_Binding_of_Cancer_Cells_upon_Sialic_Acid_Treatment_Under_Nutrient_Deprivation
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7079783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7079783/
https://www.researchgate.net/figure/Sialic-acids-were-detected-by-lectin-staining-MAA-Maackia-amurensis-agglutinin-for_fig3_51884762
https://vectorlabs.com/products/biotinylated-maackia-amurensis-lectin-ii/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Letter to the Glyco-Forum: Effective glycoanalysis with Maackia amurensis lectins requires
a clear understanding of their binding specificities - PMC [pmc.ncbi.nlm.nih.gov]

8. vectorlabs.com [vectorlabs.com]

9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-
media.s3.amazonaws.com]

10. biotium.com [biotium.com]

11. vectorlabs.com [vectorlabs.com]

12. Imaging with Lectin Fluorescent Conjugates | Thermo Fisher Scientific - US
[thermofisher.com]

13. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived
cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Frontiers | MGAT1 knockout in human dendritic cells enhance CD8+ T cell activation
[frontiersin.org]

To cite this document: BenchChem. [Application Notes and Protocols: Visualization of Sialic
Acids using Lectin Staining]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199837#lectin-staining-for-visualization-of-sialic-
acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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